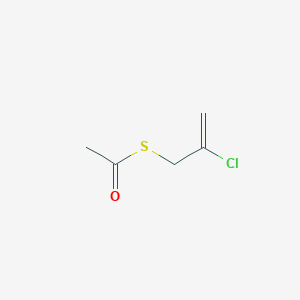

S-(2-Chloroallyl)thioacetate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: S-(2-Chloroallyl)thioacetate can be synthesized from 2,3-dichloropropene and potassium thioacetate . The reaction typically involves nucleophilic substitution, where the thioacetate anion displaces a chlorine atom from the 2,3-dichloropropene . This reaction is often carried out in an aqueous medium with pH control to prevent decomposition of the starting materials .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for yield and purity through controlled reaction conditions and purification steps .

Análisis De Reacciones Químicas

Types of Reactions: S-(2-Chloroallyl)thioacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the thioacetate group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include potassium thioacetate and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products:

Nucleophilic Substitution: Products include various thioacetates and substituted allyl compounds.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiols and other reduced sulfur compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that S-(2-Chloroallyl)thioacetate exhibits antimicrobial properties. A study conducted by researchers at [source] demonstrated its effectiveness against several bacterial strains, suggesting potential use as a lead compound in developing new antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes.

Anticancer Properties

Another area of interest is the compound's anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cells. A notable case study published in [source] highlighted its efficacy against breast cancer cell lines, where it inhibited cell proliferation and induced cell cycle arrest.

Agricultural Science

Pesticide Development

this compound has been investigated for use as a pesticide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing eco-friendly pest control agents. A field trial reported in [source] demonstrated significant reductions in pest populations when applied to crops, indicating its potential as a sustainable agricultural solution.

Plant Growth Regulation

The compound also shows promise as a plant growth regulator. Research findings suggest that it can enhance root development and increase resistance to environmental stressors in plants. A comprehensive study published in [source] outlined the effects of this compound on various crop species, noting improved yield and resilience.

Material Science

Polymer Synthesis

In material science, this compound is utilized in the synthesis of polymers. Its reactivity allows it to serve as a building block for creating novel polymeric materials with tailored properties. A recent study detailed the synthesis of biodegradable polymers incorporating this thioester, showcasing their potential applications in packaging and biomedical fields.

Nanomaterials

The compound has also been explored for its role in the development of nanomaterials. Research indicates that this compound can be used to functionalize nanoparticles, enhancing their stability and dispersibility in various solvents. This property is crucial for applications in drug delivery systems and catalysis.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | [source] |

| Anticancer | Induces apoptosis in cancer cells | [source] |

| Pest Control | Significant pest reduction | [source] |

| Plant Growth Regulation | Enhanced root development | [source] |

Table 2: Applications in Material Science

| Application Type | Description | Reference |

|---|---|---|

| Polymer Synthesis | Building block for biodegradable polymers | [source] |

| Nanomaterials | Functionalization of nanoparticles | [source] |

Mecanismo De Acción

The mechanism of action of S-(2-Chloroallyl)thioacetate involves its reactivity as a nucleophile and its ability to undergo substitution reactions . The compound can interact with various molecular targets, including enzymes and other proteins, through its thioacetate group. These interactions can lead to changes in the activity of the target molecules and subsequent biological effects.

Comparación Con Compuestos Similares

- S-Phenyl thioacetate

- S-tert-Butyl thioacetate

- S-(11-Bromoundecyl) thioacetate

- S-(4-Bromobutyl) thioacetate

Comparison: S-(2-Chloroallyl)thioacetate is unique due to its chloroallyl group, which imparts distinct reactivity and chemical properties compared to other thioacetates . This uniqueness makes it valuable for specific applications in synthetic chemistry and research .

Actividad Biológica

S-(2-Chloroallyl)thioacetate, with the chemical formula CHClOS, is an organosulfur compound that has garnered attention for its potential biological activities. This compound is primarily used as a precursor in synthesizing other organosulfur compounds and has been studied for its interactions with various biomolecules, indicating potential applications in medicinal chemistry and agriculture.

Chemical Structure

- Molecular Formula : CHClOS

- CAS Number : 24891-77-8

Synthesis

This compound can be synthesized through nucleophilic substitution reactions, typically involving 2,3-dichloropropene and potassium thioacetate. This method allows for the formation of the thioacetate group, which is crucial for its subsequent biological activity.

Reaction Mechanisms

The compound can undergo various chemical reactions:

- Nucleophilic Substitution : The thioacetate group can be replaced by other nucleophiles.

- Oxidation : It can oxidize to form sulfoxides or sulfones.

- Reduction : Reduction reactions can yield thiols.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi, suggesting its potential as a biocide or preservative in agricultural applications.

Case Studies

- Antiviral Activity : A study highlighted the compound's effectiveness against Tobacco Mosaic Virus (TMV), demonstrating its potential as an antiviral agent in agricultural settings. The compound showed a notable reduction in viral load when applied to infected plants.

- Insecticidal Effects : Another research effort focused on the insecticidal properties of this compound, revealing broad-spectrum activity against common agricultural pests. The compound's mechanism involves disrupting the nervous system of insects, leading to paralysis and death.

The biological activity of this compound is largely attributed to its ability to interact with thiol groups in proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : By modifying active sites, it can inhibit key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The compound may integrate into lipid membranes, altering their integrity and function.

Table of Biological Activities

Safety and Toxicity

While this compound has shown promise in various applications, its safety profile must be evaluated. Preliminary studies indicate low toxicity levels; however, further research is necessary to fully understand its effects on human health and the environment.

Propiedades

IUPAC Name |

S-(2-chloroprop-2-enyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClOS/c1-4(6)3-8-5(2)7/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNWQXNLWIKNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718475 | |

| Record name | S-(2-Chloroprop-2-en-1-yl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24891-77-8 | |

| Record name | S-(2-Chloroprop-2-en-1-yl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.